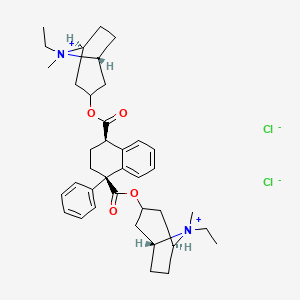

![molecular formula C13H11NO2 B1143157 1,2-Benzenediol, 3-[(phenylimino)methyl]- CAS No. 168915-06-8](/img/structure/B1143157.png)

1,2-Benzenediol, 3-[(phenylimino)methyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

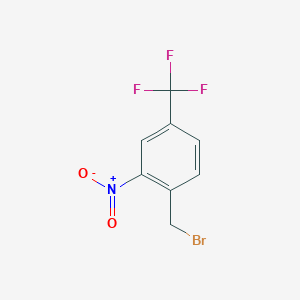

1,2-Benzenediol, 3-[(phenylimino)methyl]-, also known as salenH2, is a versatile ligand that has been widely used in various fields of chemistry. SalenH2 is a Schiff base ligand that is synthesized from salicylaldehyde and ethylenediamine. The resulting compound is a chelating agent that can form complexes with various metal ions. SalenH2 has been extensively studied for its potential applications in catalysis, material science, and biomedicine.

科学的研究の応用

Synthesis and Material Applications

- Dye and Pigment Production : 1,2-Benzenediol derivatives are used in the synthesis of dyes and pigments. For instance, pyrocatechol, a related compound, is utilized in the preparation of dyes for various applications including cosmetics for eyelashes and eyebrows due to its color properties and chemical reactivity (Andersen & Carisen, 1988).

- Microcapsule Formation : Innovations in material science have led to the development of microcapsules containing imidazole derivatives for use as latent curing agents in epoxy resins. This application demonstrates the utility of 1,2-Benzenediol derivatives in creating advanced materials with specific functional properties (Li et al., 2017).

Biological and Chemical Research

- Antimicrobial Agents : Studies have shown the synthesis of benzimidazole-based Schiff base copper(II) complexes derived from 1,2-Benzenediol analogs, exhibiting significant antimicrobial activities. Such compounds have been tested against various bacterial strains, indicating their potential as novel antimicrobial agents (Paul et al., 2015).

- Antioxidant Properties : The synthesis and evaluation of benzimidazole derivatives have highlighted their antioxidant capabilities. These findings support the exploration of 1,2-Benzenediol derivatives in the development of new antioxidant agents, which could have significant implications for health and disease prevention (Saini et al., 2016).

Environmental and Analytical Chemistry

- Aerosol Formation Studies : Research into the gas-phase oxidation of catechol, a close relative of 1,2-Benzenediol, has provided insights into the formation of secondary organic aerosol (SOA) components. Such studies are crucial for understanding the atmospheric chemistry and environmental impact of biomass burning (Finewax et al., 2018).

Chemical Synthesis and Methodology

- Synthetic Methodologies : The development of novel synthetic routes for creating 1,2-Benzenediol derivatives showcases the compound's versatility in organic synthesis. For example, efficient methodologies for synthesizing benzimidazoles in high-temperature water highlight the ongoing innovation in green chemistry and the potential for 1,2-Benzenediol derivatives in sustainable chemical practices (Dudd et al., 2003).

特性

IUPAC Name |

3-(phenyliminomethyl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-8-4-5-10(13(12)16)9-14-11-6-2-1-3-7-11/h1-9,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCNVDHSEBASIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425183 |

Source

|

| Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenediol, 3-[(phenylimino)methyl]- | |

CAS RN |

141281-43-8 |

Source

|

| Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

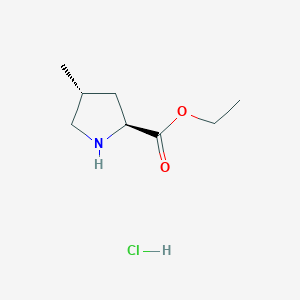

![Bicyclo[3.1.0]hexane-6-carboxylic acid, 2-amino-2-cyano-4-methyl-, ethyl ester,](/img/no-structure.png)